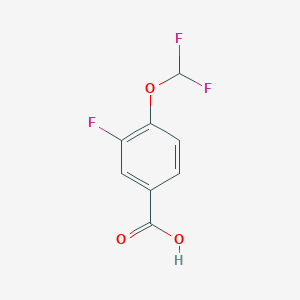
4-(Difluoromethoxy)-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-fluorobenzoic acid is an organic compound characterized by the presence of difluoromethoxy and fluorine substituents on a benzoic acid core
Wissenschaftliche Forschungsanwendungen
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(Difluoromethoxy)-3-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is also involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition, which is a key factor in fibrosis .
Mode of Action
This compound interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . This results in a decrease in the expression of proteins such as α-SMA, vimentin, and collagen I, and an increase in the expression of E-cadherin . These changes inhibit the EMT process, thereby reducing the excessive deposition of the extracellular matrix .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting the phosphorylation of Smad2/3, this compound disrupts this pathway, preventing the EMT process and the subsequent excessive deposition of the extracellular matrix .
Pharmacokinetics
The compound’s efficacy in reducing pulmonary fibrosis suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EMT in A549 cells and the reduction of bleomycin-induced pulmonary fibrosis in rats . This is achieved through the improvement of lung function, reduction of lung inflammation and fibrosis, reduction of collagen deposition, and reduction of E-cadherin expression .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by oxidation and subsequent chlorination of the carboxylic acid . The final step often involves N-acylation reactions, which are crucial due to the low nucleophilic ability of certain amines used in the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sulfamic acid and sodium chlorite in acetonitrile.
Common Reagents and Conditions
Oxidation: Sulfamic acid and sodium chlorite in acetonitrile.
Substitution: Sodium hydride, potassium tert-butoxide, and sodium hydroxide.
Major Products
The major products formed from these reactions include intermediates like 3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid, which are crucial for further synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares similar structural features and has been studied for its effects on pulmonary fibrosis.
Uniqueness
4-(Difluoromethoxy)-3-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in pharmaceuticals and materials science.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNUJKTIBXNOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)
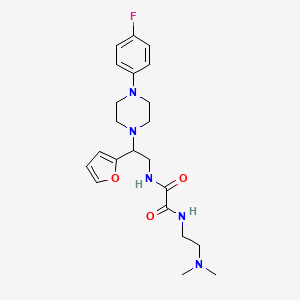

![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)
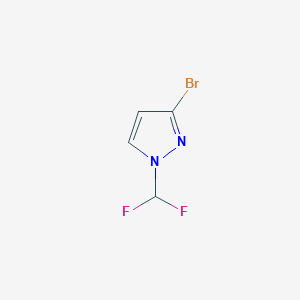

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2383549.png)
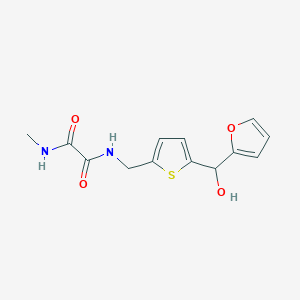
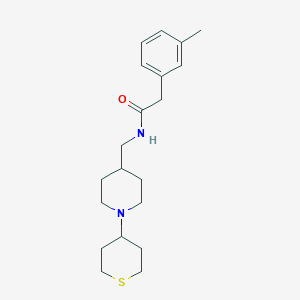
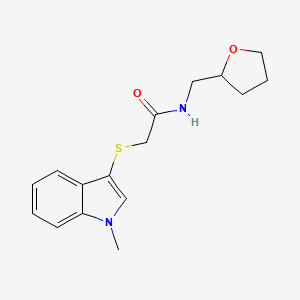

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine](/img/structure/B2383560.png)
